8-Chloroquinolin-6-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

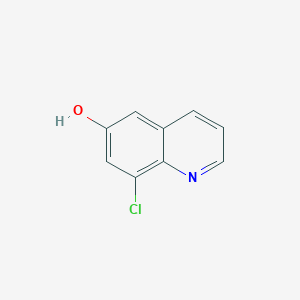

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFZSTFINAEFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609426 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18119-24-9 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloroquinolin-6-OL chemical structure and properties

An In-depth Technical Guide to 8-Chloroquinolin-6-OL: Structure, Properties, and Synthesis

Abstract and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials. This compound, a halogenated derivative of 6-hydroxyquinoline, represents a key chemical intermediate with significant potential for the development of novel compounds. The strategic placement of the chloro and hydroxyl groups on the quinoline ring system offers distinct electronic and steric properties, making it a valuable building block for fine-tuning the biological activity and physical characteristics of target molecules.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's fundamental chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Skraup reaction, and its potential applications grounded in the well-established activities of related quinoline derivatives. All technical claims are supported by authoritative references to ensure scientific integrity.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible research. This compound is systematically defined by several key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 8-Chloro-6-hydroxyquinoline, 6-Quinolinol, 8-chloro- | [1][2][3] |

| CAS Number | 18119-24-9 | [1][2][4] |

| Molecular Formula | C₉H₆ClNO | [1][2][3] |

| Molecular Weight | 179.61 g/mol | [4] |

The structural arrangement of the atoms dictates the molecule's reactivity and interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Grey solid | [2] |

| Melting Point | 237-238 °C (decomposes) | [1][2][3] |

| Boiling Point | 343.5 ± 22.0 °C (Predicted) | [2][3] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 8.11 ± 0.40 (Predicted) | [2] |

| Storage | Store at room temperature under an inert atmosphere. | [2][5] |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field, with the Skraup synthesis being a classic and robust method. This approach is effective for producing this compound from readily available precursors.

The Skraup Synthesis Approach

The Skraup synthesis is a cyclization reaction that produces quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot process involves several key steps:

-

Dehydration: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the substituted aniline (2-amino-4-chlorophenol) acts as a nucleophile, attacking the acrolein intermediate in a conjugate addition.

-

Cyclization and Dehydration: The sulfuric acid then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

-

Oxidation: An oxidizing agent, which can be the nitrobenzene precursor in the original Skraup reaction or even concentrated sulfuric acid at high temperatures, oxidizes the dihydroquinoline to the stable aromatic quinoline ring system.

This method provides a direct route to the core scaffold, incorporating the desired substitution pattern from the starting aniline.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 8-Chloro-6-hydroxyquinoline.[2]

Reactants:

-

2-amino-4-chlorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

Procedure:

-

In a reaction vessel equipped for heating and stirring, combine 2-amino-4-chlorophenol with glycerol.

-

Carefully and slowly add concentrated sulfuric acid to the mixture while stirring. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to 150 °C and maintain this temperature with continued stirring until the reaction is complete (monitoring by TLC is recommended).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully decant the cooled mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.

-

Neutralize the resulting acidic solution with a base, such as potassium carbonate (K₂CO₃), until the product fully precipitates.

-

Isolate the crude product, a light brown solid, by filtration.

-

Wash the solid sequentially with water and hexane to remove residual salts and organic impurities.

-

Dry the purified product in a vacuum oven at 35 °C overnight to yield 8-chloro-6-hydroxyquinoline. A reported yield for this procedure is 77%.[2]

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis. While detailed spectra should be acquired for each synthesized batch, the expected analytical data can be predicted based on the structure.

-

Mass Spectrometry (MS): The primary characterization from the cited synthesis is mass spectrometry, which should show a molecular ion peak consistent with the compound's mass. The reported result shows an [M+H]⁺ peak at m/z 180, confirming the molecular weight of 179.6 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts will be influenced by the positions of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton (-OH) would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, with carbons attached to the electronegative N, O, and Cl atoms shifted downfield.

-

-

Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

Applications and Research Potential

While specific applications for this compound are not extensively documented, its research potential is significant, primarily as a scaffold for synthesizing novel derivatives. This potential is inferred from the broad utility of the parent 8-hydroxyquinoline (8-HQ) and its analogs.

-

Medicinal Chemistry: The 8-HQ core is a privileged structure known for its potent biological activities. It functions as a powerful metal-chelating agent, which is linked to its antiseptic, disinfectant, and transcription inhibitor properties.[6][7] Derivatives like Cloxyquin (5-chloro-8-hydroxyquinoline) exhibit activity against bacteria, fungi, and protozoa.[8] Therefore, this compound is an excellent starting point for generating new chemical entities to be screened for:

-

Antimicrobial and antifungal activity.

-

Anticancer properties, potentially through metal chelation or enzyme inhibition pathways.

-

Antiviral or antiparasitic applications.

-

-

Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic emissive material used in Organic Light-Emitting Diodes (OLEDs).[6] The luminescence properties are highly dependent on the substituents on the quinoline ring. This compound can be used as a ligand to create novel metal complexes with tailored photophysical properties, potentially leading to new phosphorescent or fluorescent materials for display and lighting technologies.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The following information is based on available safety data for this compound.

| GHS Hazard Information | |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2][5]H315: Causes skin irritation.[2][5]H319: Causes serious eye irritation.[2][5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and First Aid:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[9]

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage:

-

Store in a tightly-closed container in a cool, dry place.[9]

-

Keep under an inert atmosphere to prevent degradation.[2][5]

References

- 1. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [amp.chemicalbook.com]

- 2. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 7-Chloroquinolin-8-ol | 876-86-8 [sigmaaldrich.com]

- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 7. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 8. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 8-Chloroquinolin-6-OL from 4-amino-3-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloroquinolin-6-OL, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-amino-3-chlorophenol. The core of this synthesis is the application of the classic Skraup-Doebner-von Miller reaction, a robust method for quinoline synthesis. This document delves into the mechanistic underpinnings of this transformation, the critical aspects of regioselectivity dictated by the substitution pattern of the aniline precursor, a detailed experimental protocol, and a thorough guide to the purification and characterization of the target molecule.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their use in a variety of pharmaceuticals.[1] The quinoline core is present in drugs with applications ranging from antimalarial agents like chloroquine to anticancer and anti-inflammatory therapeutics. The specific functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This compound, with its chloro and hydroxyl substituents, presents a versatile platform for further chemical modification and is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of quinolines is often achieved through several named reactions, with the Skraup-Doebner-von Miller synthesis being one of the most fundamental and widely employed methods.[2][3] This reaction involves the condensation of an aromatic amine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid and an oxidizing agent.[4]

The Synthetic Strategy: The Skraup-Doebner-von Miller Reaction

The synthesis of this compound from 4-amino-3-chlorophenol is most effectively achieved via the Skraup-Doebner-von Miller reaction. This powerful cyclization reaction provides a direct route to the quinoline ring system.

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Dehydration of Glycerol: In the presence of a strong acid, typically concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

-

Michael Addition: The amino group of 4-amino-3-chlorophenol acts as a nucleophile and undergoes a Michael addition to the acrolein intermediate.[4]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring system.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic this compound. The oxidizing agent is often the nitro compound corresponding to the starting aniline or an external oxidizing agent like arsenic pentoxide.[5]

Figure 1: Generalized mechanism of the Skraup synthesis.

Regioselectivity in the Cyclization Step

The crucial step determining the final structure of the product is the intramolecular electrophilic aromatic substitution (cyclization). The regiochemical outcome is governed by the directing effects of the substituents on the 4-amino-3-chlorophenol ring.

-

Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para- directing group.[6][7] In the acidic reaction medium, it will be protonated to an ammonium group (-NH₃⁺), which is a deactivating and meta- directing group. However, the cyclization occurs on the free amine.

-

Hydroxyl Group (-OH): The hydroxyl group is also a strong activating and ortho-, para- directing group.[6]

-

Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para- directing group due to the interplay of its inductive and resonance effects.[6]

Considering the positions available for cyclization ortho to the amino group, we have C5 and C3. The chloro and hydroxyl groups on the ring will influence the electron density at these positions. The powerful activating effect of the hydroxyl group at the para position to the cyclization site (C5) and the ortho-directing effect of the chloro group will favor the attack at the C5 position. This leads to the formation of the desired this compound isomer.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-3-chlorophenol | 143.57 | 14.36 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 11.5 g | 0.05 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 22 mL of glycerol with stirring and cooling in an ice-water bath.

-

Addition of Reactants: To the cooled mixture, slowly add 14.36 g of 4-amino-3-chlorophenol in portions, ensuring the temperature does not rise excessively. Following this, add 11.5 g of arsenic pentoxide.

-

Heating: Gently heat the reaction mixture in an oil bath. The reaction is exothermic and may become vigorous. Maintain a temperature of 140-150°C for 3-4 hours.[5]

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with stirring.

-

Neutralization: Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be performed in an ice bath to control the exotherm. The crude product will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

Purification

The crude this compound is a polar compound and may require specific purification techniques.

-

Recrystallization: Recrystallization from a suitable solvent system is a primary method for purification. Ethanol or an ethanol/water mixture is often a good starting point for hydroxyquinolines.[8]

-

Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) may be effective.[9][10]

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data, with reference to the known data for 6-hydroxyquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

Expected Chemical Shifts (δ, ppm):

-

H2: ~8.7 ppm (doublet)

-

H3: ~7.4 ppm (doublet of doublets)

-

H4: ~8.1 ppm (doublet)

-

H5: ~7.6 ppm (singlet)

-

H7: ~7.2 ppm (singlet)

-

OH: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

C2: ~148 ppm

-

C3: ~122 ppm

-

C4: ~136 ppm

-

C4a: ~128 ppm

-

C5: ~125 ppm

-

C6: ~155 ppm (carbon bearing the hydroxyl group)

-

C7: ~115 ppm

-

C8: ~129 ppm (carbon bearing the chloro group)

-

C8a: ~145 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11]

-

Expected Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (m/z):

Conclusion

The Skraup-Doebner-von Miller reaction provides a reliable and direct method for the synthesis of this compound from 4-amino-3-chlorophenol. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is crucial for the successful synthesis of the desired isomer. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a guide to the characterization of the final product. This information will be invaluable to researchers and scientists working in the field of medicinal chemistry and drug development, enabling them to synthesize and further explore the potential of this important quinoline derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicreactions.org [organicreactions.org]

- 3. iipseries.org [iipseries.org]

- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloroquinolin-6-OL for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloroquinolin-6-OL, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. This document synthesizes critical information regarding its chemical properties, synthesis, spectral characterization, and potential biological activities, offering field-proven insights and methodologies.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The strategic placement of a chlorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline scaffold imparts unique physicochemical properties that are of considerable interest for the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational resource for its application in research and development.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is paramount for any experimental design. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18119-24-9 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| Synonyms | 6-Chloro-8-hydroxyquinoline |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Diazotization:

-

Dissolve 6-Chloro-8-aminoquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly warm the reaction mixture to room temperature, then heat to approximately 50-60 °C.

-

Maintain heating until nitrogen gas evolution ceases, indicating the hydrolysis of the diazonium salt to the corresponding phenol.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and oxygen atoms will be significantly affected.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for quinolines involve the loss of small molecules like HCN or cleavage of the rings.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.[11][12][13]

Potential Biological Activities and Mechanisms of Action

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects.[14][15] The primary mechanism often involves the chelation of metal ions that are essential for various cellular processes.[11][16][17][18]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known to exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[5][19] The proposed mechanism of action involves the chelation of essential metal ions, such as iron, copper, and zinc, thereby disrupting vital enzymatic functions and inhibiting microbial growth.[16][19]

Caption: Proposed antimicrobial mechanism of this compound.

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.[1][19][20][21]

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many quinoline derivatives have demonstrated significant anticancer properties.[21][22][23][24] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[12][23][25][26] The ability of 8-hydroxyquinolines to chelate metal ions may also play a role in their anticancer effects by disrupting metal-dependent enzymes and generating reactive oxygen species.

Caption: Proposed anticancer mechanism of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][22][28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest a likelihood of interesting biological activities, particularly as an antimicrobial and anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound. Further experimental validation of the proposed synthesis and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 5. 8-Chloroquinoline(611-33-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Semantic Scholar [semanticscholar.org]

- 11. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. youtube.com [youtube.com]

- 21. atcc.org [atcc.org]

- 22. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. imrpress.com [imrpress.com]

- 28. cyrusbio.com.tw [cyrusbio.com.tw]

Foreword: Navigating the Uncharted Solubility Landscape of 8-Chloroquinolin-6-ol

An In-depth Technical Guide to the Solubility of 8-Chloroquinolin-6-ol

To the researchers, scientists, and drug development professionals who form the vanguard of discovery, this guide is offered not as a mere repository of established data, but as a strategic manual. For this compound, a compound of notable interest, the publicly accessible, quantitative solubility data across a spectrum of solvents remains largely uncharted territory. This guide, therefore, takes a proactive stance. Instead of presenting a simple data table—which would be sparse at best—we will equip you with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to confidently determine the solubility of this compound in your own laboratories. We will delve into the "why" behind the "how," ensuring that every experimental choice is grounded in solid scientific reasoning. This document is designed to be a self-validating system, empowering you to generate the precise, high-quality data your research demands.

Core Physicochemical Properties: The Blueprint for Solubility Behavior

Understanding the intrinsic properties of this compound is the first step in predicting its solubility. These parameters govern how the molecule interacts with various solvents at a molecular level.

| Property | Value/Prediction | Source | Significance for Solubility |

| Molecular Formula | C₉H₆ClNO | [1] | Provides the elemental composition and molecular weight. |

| Molecular Weight | 179.61 g/mol | Influences the energy required to break the crystal lattice. | |

| Appearance | Reported as a grey solid. | [1] | The physical state at ambient temperature. |

| Melting Point | 237-238 °C (decomposes) | [1] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Predicted pKa | 8.11 ± 0.40 | [1] | This value, likely corresponding to the phenolic hydroxyl group, is critical for understanding pH-dependent solubility in aqueous media. The compound will be more soluble in its ionized (deprotonated) form at pH values above the pKa. |

| Predicted Density | 1.412 ± 0.06 g/cm³ | [1] | Relevant for calculations involving molarity and solution preparation. |

The structure of this compound, featuring a quinoline core, a chloro substituent, and a hydroxyl group, presents a molecule with both hydrophobic (the aromatic rings) and hydrophilic (the hydroxyl group, the nitrogen atom) characteristics. The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond, further influencing its interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

The Theoretical Underpinnings of Solubility

Solubility is not a random phenomenon; it is governed by thermodynamic principles. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For a solid to dissolve in a liquid solvent, the Gibbs free energy change (ΔG_sol) for the process must be negative. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution. It is the net result of the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon solvation of the solute molecules (solvation energy).

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal.

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, will be more effective at dissolving polar solutes like this compound, which can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the N and O atoms). Nonpolar solvents will be less effective as they cannot form these strong interactions to overcome the solute's crystal lattice energy.

For quinoline derivatives, computational models such as those based on Quantitative Structure-Activity Relationships (QSAR) can be employed to predict solubility based on molecular descriptors.[2] These models correlate structural features with observed solubility data to make predictions for new compounds.

A Practical Framework for Solubility Determination

In the absence of established data, the following sections provide detailed, field-proven protocols for determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[3][4] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

-

Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

-

Water (and aqueous buffers at various pH values, e.g., pH 2.0, 7.4, 9.0)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[5]

-

-

Sample Separation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. This must be done without disturbing the solid material.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. The filter material should be chosen for its compatibility with the solvent. Pre-saturating the filter by discarding the first portion of the filtrate is a critical step to avoid loss of the analyte due to adsorption.

-

-

Quantification :

-

Accurately dilute the clear, filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration into the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

-

-

Calculation :

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Analytical Quantification: HPLC-UV Method

A robust HPLC-UV method is essential for accurate solubility determination.[8]

-

Instrumentation : A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Chromatographic Conditions (Starting Point) :

-

Mobile Phase : A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid or trifluoroacetic acid. A good starting point would be a 50:50 (v/v) mixture.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

Detection Wavelength : Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound. Based on the quinoline structure, this is likely to be in the 220-350 nm range.

-

-

Calibration Curve :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (r²) of >0.995.

-

Illustrative Solubility Profile and Data Interpretation

While experimentally determined data for this compound is not publicly available, we can construct an illustrative table to demonstrate how the results would be presented and interpreted. The values provided below are hypothetical and are based on the expected behavior of a moderately polar, amphiphilic molecule.

Table 2: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (20°C) | Expected Solubility Trend | Illustrative Solubility (mg/mL) |

| Water (pH 7.0) | Polar, Protic | 80.1 | Low | < 0.1 |

| 0.1 M NaOH (pH ~13) | Aqueous Basic | ~80 | High (ionized form) | > 10 |

| 0.1 M HCl (pH ~1) | Aqueous Acidic | ~80 | Moderate (protonated N) | ~0.5-1.0 |

| Methanol | Polar, Protic | 32.7 | Good | ~5-10 |

| Ethanol | Polar, Protic | 24.5 | Good | ~2-5 |

| DMSO | Polar, Aprotic | 46.7 | Very High | > 50 |

| Acetone | Polar, Aprotic | 20.7 | Moderate | ~1-2 |

| Dichloromethane | Nonpolar | 9.1 | Low | < 0.5 |

| Hexane | Nonpolar | 1.9 | Very Low / Insoluble | < 0.01 |

Interpretation of Trends:

-

Aqueous Solubility : The low solubility in neutral water is expected due to the hydrophobic quinoline backbone.

-

pH-Dependence : As predicted by its pKa of ~8.1, the compound's solubility should dramatically increase in basic solutions where the phenolic hydroxyl group is deprotonated to form a more soluble phenoxide salt. Solubility in acidic solution may be slightly enhanced due to protonation of the quinoline nitrogen, but the effect is generally less pronounced than for the deprotonation of the hydroxyl group.

-

Polar Protic Solvents : Solvents like methanol and ethanol are expected to be effective due to their ability to form hydrogen bonds with the hydroxyl group and the nitrogen of this compound.

-

Polar Aprotic Solvents : DMSO is an excellent solvent for many drug-like molecules due to its high polarity and ability to act as a strong hydrogen bond acceptor.

-

Nonpolar Solvents : The inability of nonpolar solvents like dichloromethane and hexane to form strong interactions with the polar functional groups of the molecule results in very low solubility.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its utility in both research and development. While a comprehensive public dataset is currently lacking, this guide provides the necessary intellectual and practical framework to bridge that gap. By combining a robust understanding of physicochemical principles with meticulous execution of the detailed protocols herein, researchers can generate the high-quality, reliable solubility data required to advance their projects. The journey from an uncharacterized compound to a well-understood entity begins with foundational measurements, and solubility is paramount among them.

References

- 1. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 8-Chloroquinolin-6-ol: Synthesis, Characterization, and Therapeutic Potential

Preamble: Situating 8-Chloroquinolin-6-ol within the Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, the subset of chloro- and hydroxy-substituted quinolines has garnered significant attention for their potent antimicrobial, anticancer, and neuroprotective properties.[1][2] While isomers such as 5-chloro-8-hydroxyquinoline (cloxyquin) and 7-chloro-8-hydroxyquinoline are well-documented, this compound (CAS No. 18119-24-9) remains a less-explored entity.[3][4] This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gap. In the absence of a detailed historical record of its discovery, we will focus on a plausible synthetic pathway, its physicochemical characterization, and its putative biological activities, drawing logical parallels from its more studied isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this specific quinoline derivative.

Section 1: Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup and Friedländer syntheses being among the most classic approaches.[5] For this compound, a retrosynthetic analysis suggests that a modified Skraup synthesis using an appropriately substituted aminophenol as a starting material would be a viable and efficient strategy.

Proposed Retrosynthetic Pathway

The primary disconnection for the quinoline ring of this compound can be made via the Skraup synthesis, leading back to 2-amino-4-chlorophenol and glycerol. The chloro and hydroxyl substituents on the benzene ring of the precursor are crucial for directing the cyclization to yield the desired isomer.

Caption: Proposed retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol for Synthesis

This protocol is a proposed method based on the principles of the Skraup synthesis for analogous compounds.

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add 2-amino-4-chlorophenol portion-wise, ensuring the temperature does not exceed 120°C. Subsequently, add a suitable oxidizing agent, such as nitrobenzene.

-

Reaction Execution: Heat the reaction mixture to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it cautiously into a large volume of ice-water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

-

Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Workflow for the proposed synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Tabulated Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18119-24-9 | [6][7][8][9][10] |

| Molecular Formula | C₉H₆ClNO | [7][8][10] |

| Molecular Weight | 179.61 g/mol | [6] |

| Appearance | Grey solid (predicted) | [10] |

| Melting Point | 237-238 °C (decomposed) | [10] |

| Boiling Point | 343.5±22.0 °C (Predicted) | [10] |

| Density | 1.412±0.06 g/cm³ (Predicted) | [10] |

| pKa | 8.11±0.40 (Predicted) | [10] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can be made.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR will display nine signals corresponding to the carbon atoms of the quinoline ring system. The positions of the chloro and hydroxyl substituents will cause significant shifts in the corresponding carbon signals.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 179 and an M+2 peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.

Section 3: Putative Biological Activities and Mechanism of Action

The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions.[11][12] This chelation can disrupt essential metalloenzyme functions in pathogenic microorganisms and cancer cells.[12]

Anticipated Biological Profile

Based on the well-documented activities of other chloro-hydroxy-quinolines, this compound is hypothesized to possess:

-

Antimicrobial Activity: It is likely to exhibit broad-spectrum activity against various bacteria and fungi.[3][13] The lipophilicity conferred by the chlorine atom may enhance its ability to penetrate microbial cell membranes.

-

Anticancer Activity: Many quinoline derivatives show promise as anticancer agents.[1] The potential mechanisms include the induction of apoptosis and the inhibition of topoisomerase enzymes. The metal-chelating properties could also play a role in its anticancer effects by generating reactive oxygen species within cancer cells.[12]

Proposed Mechanism of Action: Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can form a stable five-membered ring with a metal ion. This chelation can either sequester essential metal ions from biological systems or form a toxic metal-ligand complex that interferes with cellular processes.[11][14]

Caption: Putative mechanism of action of this compound via metal chelation.

Section 4: Experimental Protocol for In Vitro Anticancer Activity Screening

To assess the therapeutic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[15]

Step-by-Step MTT Assay Protocol

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT assay to determine the cytotoxicity of this compound.

Conclusion and Future Directions

While the historical discovery of this compound is not well-documented, its structural similarity to other biologically active chloro-hydroxy-quinolines suggests it holds significant therapeutic potential. This guide has provided a plausible synthetic route, a profile of its physicochemical properties, and a hypothesis for its biological activities and mechanism of action. The detailed experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound. Further investigations are warranted to confirm its synthesis, fully characterize its spectroscopic properties, and explore its efficacy in various in vitro and in vivo models of disease. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloxyquin [webbook.nist.gov]

- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 18119-24-9 | 4H01-5-2C | MDL MFCD09951943 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound,(CAS# 18119-24-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 18119-24-9|this compound|BLD Pharm [bldpharm.com]

- 10. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

potential biological activity of 8-Chloroquinolin-6-OL

An In-Depth Technical Guide on the Potential Biological Activity of 8-Chloroquinolin-6-ol

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. This compound is a chemical compound for laboratory investigation and is not approved for human or veterinary use. Appropriate safety precautions should be taken when handling this and any other chemical substance.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This "privileged scaffold" is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities. The antimalarial drug quinine, isolated from cinchona bark, is a classic example that has spurred the development of a vast library of synthetic quinoline-based drugs. The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The introduction of specific substituents, such as halogens and hydroxyl groups, can dramatically modulate the physicochemical properties and biological activity of the resulting molecule. This guide focuses on the potential biological activities of a specific, less-explored derivative: this compound.

Physicochemical Profile of this compound

This compound is a halogenated hydroxyquinoline. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 6-position is anticipated to significantly influence its electronic and steric properties, and consequently, its biological activity.

| Property | Value | Source |

| Molecular Formula | C9H6ClNO | PubChem |

| Molecular Weight | 179.60 g/mol | PubChem |

| CAS Number | 13393-75-6 | ChemSrc |

The chlorine atom, being an electron-withdrawing group, can affect the pKa of the quinoline nitrogen and the hydroxyl group, influencing the molecule's ionization state at physiological pH. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules.

Hypothesized Biological Activities and Investigational Workflows

Given the known activities of related quinoline derivatives, several potential biological activities for this compound can be hypothesized. Below are proposed investigational workflows to explore these possibilities.

Potential Antimicrobial Activity

Many quinoline derivatives, including halogenated ones, exhibit potent antimicrobial effects. The proposed mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication.

A systematic approach to evaluating the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Step-by-Step Protocol:

-

Microorganism Panel Selection: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Broth Microdilution for MIC Determination:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

MBC/MFC Determination:

-

From the wells showing no visible growth in the MIC assay, aliquot a small volume onto agar plates of the corresponding growth medium.

-

Incubate the agar plates.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Anticancer Activity

The quinoline scaffold is a key component of several anticancer agents. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and survival.

An initial assessment of anticancer potential can be achieved by screening this compound against a panel of human cancer cell lines. The NCI-60 panel or a smaller, representative selection is recommended.

Step-by-Step Protocol:

-

Cell Line Panel: Select a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.

If significant cytotoxicity is observed, further studies to elucidate the mechanism of action are warranted:

-

Apoptosis Induction: Can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Cycle Analysis: Can be evaluated by PI staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Target-Based Assays: If there is a hypothesized target (e.g., a specific kinase), direct enzymatic assays can be performed.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be dictated by its specific substitution pattern.

-

8-Chloro Group: The presence of a halogen at this position can enhance lipophilicity, potentially improving membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

-

6-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites or receptors. It can also be a site for metabolic modification (e.g., glucuronidation or sulfation), which would influence the compound's pharmacokinetic profile.

Comparative studies with related analogs (e.g., 8-chloroquinoline, 6-hydroxyquinoline, and other positional isomers) would be invaluable for establishing a clear SAR.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the quinoline family. Based on the well-established biological importance of the quinoline scaffold, it is reasonable to hypothesize that this compound may possess antimicrobial and/or anticancer properties. The experimental workflows detailed in this guide provide a robust framework for the initial investigation of its biological potential. Positive results from these screening assays would warrant more in-depth mechanistic studies, in vivo efficacy testing in animal models, and pharmacokinetic and toxicological profiling to assess its potential as a lead compound for drug development.

An In-depth Technical Guide to Chloro-Substituted Quinolines: A Focus on 8-Hydroxyquinoline Analogs

A Note to the Researcher: The specific scaffold of 8-Chloroquinolin-6-OL represents a largely unexplored area within medicinal chemistry, with limited specific data available in peer-reviewed literature and patent databases. Consequently, a comprehensive technical guide detailing its derivatives, specific synthetic protocols, and structure-activity relationships (SAR) cannot be constructed from the available public domain information.

However, the closely related and extensively studied class of chloro-substituted 8-hydroxyquinoline (8-HQ) derivatives offers a wealth of technical information and serves as a powerful proxy for understanding the potential of chlorinated quinoline scaffolds in drug discovery. This guide, therefore, focuses on these analogs, providing the in-depth technical insights, protocols, and data required by researchers, scientists, and drug development professionals. The principles, synthetic strategies, and biological activities discussed herein provide a foundational framework that can be extrapolated for the prospective investigation of less-common isomers like this compound.

Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its isomers, 8-hydroxyquinoline (8-HQ) stands out as a "privileged structure" due to its versatile biological activities, which are profoundly influenced by its ability to chelate metal ions.[3][4] The close proximity of the C8 hydroxyl group and the C1 nitrogen atom creates a bidentate chelation site, enabling the formation of stable complexes with a wide range of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[3][5] This metal-binding capability is central to many of its biological effects, including antimicrobial, anticancer, and neuroprotective properties.[3][4]

Substitution on the 8-HQ ring, particularly with halogens like chlorine, significantly modulates the molecule's physicochemical properties—such as lipophilicity and electronic distribution—thereby fine-tuning its biological activity and target specificity.[6] This guide delves into the synthesis, mechanism of action, and structure-activity relationships of chloro-substituted 8-HQ derivatives, offering a technical overview for their application in drug discovery.

Synthetic Strategies for Chlorinated 8-Hydroxyquinolines

The synthesis of the quinoline core is a well-established field, with several named reactions providing versatile routes to the scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Skraup-Doebner-Von Miller Synthesis

A classical and robust method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7][8] To synthesize a chlorinated 8-hydroxyquinoline, one would typically start with a corresponding chloro-substituted aminophenol.

Experimental Protocol: Synthesis of 5-Chloroquinolin-8-ol (Cloxyquin)

This protocol is based on the principles of the Skraup synthesis, adapted for the specific preparation of 5-chloro-8-hydroxyquinoline.[4]

Step 1: Reaction Setup

-

To a 1000 L reactor, add 500 kg of 30% hydrochloric acid.

-

Add 43.3 kg of 4-chloro-2-nitrophenol and 71.7 kg of 4-chloro-2-aminophenol.

-

Stir the mixture and heat to 90°C to obtain the initial reaction solution.

Step 2: Acrolein Addition

-

Prepare a mixed solution of 45 kg of acrolein and 22.5 kg of glacial acetic acid.

-

Add the acrolein solution dropwise to the heated reaction mixture over a period of 5 hours.

-

After the addition is complete, maintain the reaction at reflux for 1 hour.

Step 3: Isolation of Hydrochloride Salt

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate to obtain the 5-chloro-8-hydroxyquinoline hydrochloride salt.

Step 4: Neutralization and Purification

-

Dissolve the hydrochloride filter cake in approximately 700 kg of water.

-

Adjust the pH to ~3 by the dropwise addition of 30% liquid sodium hydroxide.

-

Add activated carbon (10% w/w) and stir for 1 hour for decolorization, then filter.

-

Neutralize the filtrate to a pH of ~7 with sodium hydroxide.

-

Filter the resulting precipitate and dry to yield the final 5-chloro-8-hydroxyquinoline product.[4]

The Combes Synthesis

The Combes synthesis provides an alternative route, typically yielding 2,4-substituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[4][9] The regioselectivity of the ring closure is influenced by both steric and electronic effects of the substituents on the aniline and diketone reactants.[4]

Diagram: Generalized Combes Synthesis Workflow

Caption: Workflow for the Combes quinoline synthesis.

Biological Activities and Mechanisms of Action

Chloro-substituted 8-HQ derivatives exhibit a broad spectrum of biological activities, largely stemming from their enhanced lipophilicity and potent metal-chelating properties.

Antimicrobial and Antifungal Activity

The antimicrobial action of 8-HQ derivatives is one of their most well-documented properties.[1][3] Compounds like 5-chloro-8-hydroxyquinoline (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline are effective against a range of bacteria and fungi.[1][10]

Mechanism: The primary mechanism is believed to involve the chelation of essential metal ions, such as iron, which are crucial for microbial survival and enzymatic processes.[11] By sequestering these metals, the compounds disrupt cellular metabolism. Furthermore, the lipophilic nature of the chlorinated quinoline allows it to penetrate microbial cell membranes. The metal-complex itself, rather than the free ligand, may be the active species, acting as an ionophore to disrupt cellular ion homeostasis.[11]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Cloxyquin | M. tuberculosis | 0.125 | 0.25 | [11] |

| 8-Hydroxyquinoline | M. tuberculosis | 0.125 | - | [11] |

This data demonstrates that cloxyquin is effective against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting a mechanism of action distinct from common antituberculosis drugs.[11]

Anticancer Activity

The anticancer potential of chlorinated 8-HQs is an area of intense research. Their activity is often linked to the disruption of metal homeostasis in cancer cells, which have a higher demand for metals than normal cells.

Mechanism:

-

Proteasome Inhibition: 8-HQ derivatives can form copper complexes that inhibit the chymotrypsin-like activity of the proteasome, a key cellular machine responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering apoptosis.

-

Enzyme Inhibition: These compounds can target and inhibit various metalloenzymes that are critical for tumor growth and progression, such as matrix metalloproteinases and histone demethylases.[2]

-

Induction of Oxidative Stress: By acting as ionophores for redox-active metals like copper, they can promote the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and cell death.

Diagram: Proposed Anticancer Mechanism

Caption: Chloro-8HQ chelates copper, enters the cell, and induces apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of 8-HQ derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Position of Chlorine: The placement of chloro-substituents significantly impacts activity. For instance, in some studies on 8-HQ analogs, 6-chloro substitution was found to be highly potent.[1] The electron-withdrawing nature of chlorine at positions 5 and 7 increases the acidity of the 8-hydroxyl group, which can enhance metal chelation and biological activity.[2]

-

Lipophilicity: Halogenation, particularly dichlorination (e.g., at C5 and C7), increases the lipophilicity of the molecule. This enhances its ability to cross biological membranes, which is often correlated with increased antimicrobial and anticancer potency.[1]

-

The 8-Hydroxyl Group: The presence of the 8-hydroxyl group is a critical prerequisite for the metal-chelating activity and, consequently, for many of the biological effects observed. Derivatives where this group is absent or shifted lack the potent, selective toxicity seen in chelating analogs.[2]

-

Substituents at Other Positions: The introduction of various side chains, often via Mannich reactions at the C7 position, can further modulate the compound's properties, including solubility, target engagement, and selectivity.[2]

Future Directions and Conclusion

While the this compound scaffold remains an intriguing but understudied area, the extensive research on chloro-substituted 8-hydroxyquinolines provides a robust blueprint for future investigations. These compounds have demonstrated significant therapeutic potential across multiple disease areas, primarily through mechanisms intertwined with metal chelation and ion homeostasis.

Future research should focus on:

-

Systematic Synthesis: The development of reliable synthetic routes to less common isomers like this compound to enable thorough biological evaluation.

-

Target Deconvolution: Identifying the specific cellular targets and metalloenzymes that these compounds interact with to better understand their selectivity.

-

Pharmacokinetic Profiling: Optimizing the derivatives to improve their drug-like properties, including solubility, metabolic stability, and bioavailability.

References

- 1. bepls.com [bepls.com]

- 2. molcore.com [molcore.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. CAS 18119-24-9 | 4H01-5-2C | MDL MFCD09951943 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. scispace.com [scispace.com]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 8-Chloroquinolin-6-OL

An In-depth Technical Guide to the Theoretical Investigation of 8-Chloroquinolin-6-OL

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] this compound is a member of this class, possessing structural features that suggest significant potential for biological interaction. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is intended for researchers, computational chemists, and drug development professionals. This document outlines the application of quantum chemical methods, molecular docking, and structure-activity relationship (SAR) analyses to elucidate the molecule's electronic properties, predict its biological targets, and guide the rational design of future analogs. We detail field-proven computational protocols, explain the causality behind methodological choices, and provide a roadmap for a complete in silico evaluation.

Introduction: The Quinoline Scaffold and the Role of Theoretical Studies

Quinoline and its derivatives are a class of heterocyclic compounds integral to numerous approved therapeutics, including antimalarial, antibacterial, and anticancer agents.[2][3] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a "privileged structure" known for its potent metal-chelating and biological activities.[4] The introduction of substituents, such as halogens, significantly modulates these properties.[5] this compound, by combining the quinoline core with hydroxyl and chloro groups, presents a compelling subject for theoretical exploration.

Computational chemistry and molecular modeling serve as indispensable tools in modern drug discovery. They provide a cost-effective and rapid means to:

-

Determine fundamental electronic and structural properties.

-

Predict potential biological targets and mechanisms of action.

-

Elucidate structure-activity relationships to guide synthetic efforts.

-

Estimate pharmacokinetic properties before synthesis.

This guide establishes a comprehensive theoretical workflow for characterizing this compound, moving from its fundamental quantum mechanical properties to its potential interactions within a biological system.

Physicochemical and Structural Properties